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Compound of Interest

Compound Name: N-(benzyloxy)-2-chloroacetamide

Cat. No.: B3371560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis
protocols, and structural analysis of N-(benzyloxy)-2-chloroacetamide. The information is
intended to support research and development activities in the fields of medicinal chemistry,
chemical biology, and drug discovery.

Spectroscopic Data

Precise experimental spectroscopic data for N-(benzyloxy)-2-chloroacetamide is not readily
available in public databases. However, based on the analysis of structurally similar
compounds, the expected spectral characteristics can be predicted. The following tables
summarize the anticipated Proton NMR (*H NMR), Carbon-13 NMR (33C NMR), Infrared (IR),
and Mass Spectrometry (MS) data.

Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~9.5-105 brs 1H N-H (Amide)
~7.30 - 7.50 m 5H Ar-H (Phenyl)
~4.90-5.10 S 2H 0O-CH2-Ph
~4.10 - 4.30 S 2H CI-CHz2-C=0

Predicted **C NMR Data (CDCls, 100 MHz)

Chemical Shift (d) ppm Assignment
~165 - 170 C=0 (Amide)
~135-138 Ar-C (Quaternary)
~128 - 130 Ar-CH (Phenyl)
~75-80 O-CH2-Ph
~40 - 45 CI-CH2-C=0

Predicted IR Data
Wavenumber (cm~12) Intensity Assignment
~3200 - 3400 Strong N-H Stretch (Amide)
~3000 - 3100 Medium C-H Stretch (Aromatic)
~2850 - 3000 Medium C-H Stretch (Aliphatic)
~1650 - 1680 Strong C=0 Stretch (Amide 1)
~1520 - 1550 Strong N-H Bend (Amide II)
~1450, ~1495 Medium C=C Stretch (Aromatic)
~1050 - 1150 Strong C-O Stretch
~690 - 770 Strong C-CI Stretch
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Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assighment

Molecular lon (99/2°1 for 3>Cl/

M]+ Variable
[ .
37Cl isotopes)
) Protonated Molecular lon (2°9/
[M+H]+ Variable
202)
[M+Na]+ Variable Sodium Adduct (222/224)
108 High [C7HsO]* (benzyloxy cation)
91 High [C7H7]* (benzyl cation)
77 Medium [CsHs]* (phenyl cation)

Experimental Protocols

A standard and reliable method for the synthesis of N-(benzyloxy)-2-chloroacetamide
involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride.

Synthesis of N-(benzyloxy)-2-chloroacetamide

This procedure details the reaction of O-benzylhydroxylamine hydrochloride with chloroacetyl
chloride in the presence of a base to yield the target compound.

Materials:

e O-benzylhydroxylamine hydrochloride

o Chloroacetyl chloride

o Triethylamine (or another suitable base)

o Dichloromethane (or another suitable aprotic solvent)
o Saturated agueous sodium bicarbonate solution

e Brine
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e Anhydrous magnesium sulfate

o Deionized water

Procedure:

o O-benzylhydroxylamine hydrochloride is dissolved in dichloromethane.

e An equivalent amount of triethylamine is added to the solution to neutralize the hydrochloride
and liberate the free hydroxylamine.

e The reaction mixture is cooled in an ice bath.

o Chloroacetyl chloride, dissolved in dichloromethane, is added dropwise to the cooled
solution with constant stirring.

e The reaction is allowed to proceed for a specified time (typically monitored by TLC).

e Upon completion, the reaction mixture is washed sequentially with saturated aqueous
sodium bicarbonate solution, deionized water, and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

e The crude N-(benzyloxy)-2-chloroacetamide can be purified by recrystallization or column
chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key
structural features of N-(benzyloxy)-2-chloroacetamide relevant to its spectroscopic
signatures.
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NMR Spectroscopy
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Caption: Spectroscopic analysis workflow for N-(benzyloxy)-2-chloroacetamide.
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Caption: Key functional groups and their expected spectroscopic signals.

» To cite this document: BenchChem. [In-Depth Technical Guide: N-(benzyloxy)-2-
chloroacetamide Spectroscopic and Synthesis Data]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b3371560#n-benzyloxy-2-
chloroacetamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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